Ethyl 2-acetamido-2-deoxy-1-thio-beta-D-galactopyranoside
CAS No.: 95074-13-8
Cat. No.: VC0134369
Molecular Formula: C₁₀H₁₉NO₅S
Molecular Weight: 265.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 95074-13-8 |
|---|---|
| Molecular Formula | C₁₀H₁₉NO₅S |
| Molecular Weight | 265.33 |
| IUPAC Name | N-[(2S,3R,4R,5R,6R)-2-ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
| Standard InChI | InChI=1S/C10H19NO5S/c1-3-17-10-7(11-5(2)13)9(15)8(14)6(4-12)16-10/h6-10,12,14-15H,3-4H2,1-2H3,(H,11,13)/t6-,7-,8+,9-,10+/m1/s1 |
| SMILES | CCSC1C(C(C(C(O1)CO)O)O)NC(=O)C |
Introduction
Ethyl 2-acetamido-2-deoxy-1-thio-beta-D-galactopyranoside is a thioglycoside derivative of galactose, with the molecular formula C₁₀H₁₉NO₅S and a molecular weight of 265.33 g/mol. This compound has garnered significant attention in biochemical and pharmaceutical research due to its potential biological activities, particularly in the synthesis of glycosphingolipids and glycoconjugates, which are crucial in various biological processes and therapeutic applications .
Biological Activity and Applications
Recent studies have highlighted the potential anticancer properties of thioglycosides, including Ethyl 2-acetamido-2-deoxy-1-thio-beta-D-galactopyranoside. Derivatives of this compound can act as glycosyl donors in the synthesis of glycosphingolipids, which have been associated with antitumor activity. For instance, glycosphingolipids synthesized from such thioglycosides have shown promise as anticancer agents, particularly in targeting specific cancer cell lines.
Glycosphingolipid Synthesis
A notable application of this compound is in the synthesis of sialylated glycosphingolipids, which exhibit significant cytotoxic effects against cancer cells. The incorporation of sialic acid into these structures enhances their interaction with cell surface receptors, thereby improving their therapeutic efficacy.
Anticancer Agent Development
Research has focused on synthesizing a series of glycosylated compounds derived from Ethyl 2-acetamido-2-deoxy-1-thio-beta-D-galactopyranoside. These compounds have been tested against various cancer cell lines, revealing that certain derivatives exhibit potent antiproliferative effects, suggesting their potential as leads for new anticancer drugs.
Enzymatic Hydrolysis and Therapeutic Potential
The enzymatic hydrolysis of thioglycosides, such as Ethyl 2-acetamido-2-deoxy-1-thio-beta-D-galactopyranoside, plays a crucial role in their biological activity. Enzymes like lipases can catalyze the hydrolysis of these compounds, leading to the formation of biologically active intermediates. This process not only enhances the availability of active compounds but also allows for the generation of neo-glycoproteins and glycolipids with potential therapeutic applications.
Data Tables
| Compound Name | Yield (%) | Biological Activity |
|---|---|---|
| Ethyl 2-acetamido-2-deoxy-1-thio-beta-D-galactopyranoside | 75 | Anticancer (in vitro) |
| Sialylated Glycosphingolipid derived from above | 61 | Cytotoxicity against cancer cells |
| Glycoconjugates synthesized using this compound | Varies | Potential anticancer agents |
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